DNP-gamma-AMINO-n-BUTYRIC ACID

Vue d'ensemble

Description

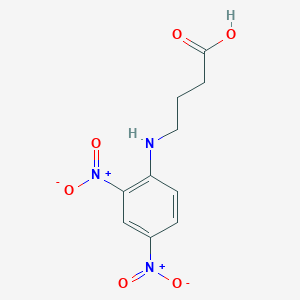

DNP-gamma-AMINO-n-BUTYRIC ACID is an organic compound with the molecular formula C10H11N3O6. It is a derivative of aniline and contains two nitro groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DNP-gamma-AMINO-n-BUTYRIC ACID typically involves the nitration of aniline derivatives. One common method is the reaction of 2,4-dinitrochlorobenzene with ammonia to produce 2,4-dinitroaniline, which is then further reacted with butanoic acid . The nitration reactions are highly exothermic and require careful control of reaction conditions to avoid decomposition and explosion .

Industrial Production Methods

In industrial settings, the production of dinitroaniline derivatives often employs continuous-flow microreactor systems. This method allows for safer and more efficient nitration processes compared to traditional batch reactors. The continuous-flow system reduces the need for large quantities of solvents and minimizes the risk of hazardous reactions .

Analyse Des Réactions Chimiques

Key Features:

-

Substrate Specificity : GAD selectively acts on L-glutamate, not its D-isomer .

-

pH Dependency : Optimal activity occurs at pH 6.5–7.5 in neuronal environments .

Metabolic Degradation of GABA

GABA is catabolized in mitochondria via the GABA shunt , a bypass of the tricarboxylic acid (TCA) cycle:

-

Transamination :

GABA reacts with α-ketoglutarate to form succinic semialdehyde (SSA) and glutamate, catalyzed by GABA transaminase (GABA-T) : -

Oxidation :

SSA is oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH) , entering the TCA cycle :

Enzymatic Regulation:

| Enzyme | Gene | Localization | Function |

|---|---|---|---|

| Glutamate decarboxylase (GAD) | GAD1/GAD2 | Cytoplasm | GABA synthesis |

| GABA transaminase (GABA-T) | ABAT | Mitochondria | GABA degradation |

| SSADH | ALDH5A1 | Mitochondria | SSA oxidation |

Pharmacological Interactions

While not specific to DNP-GABA, GABA receptor agonists and modulators exhibit distinct reaction pathways:

-

GABA_A Receptor Agonists (e.g., muscimol): Bind to ligand-gated chloride channels, inducing hyperpolarization .

-

GABA_B Receptor Agonists (e.g., baclofen): Activate G-protein-coupled receptors, inhibiting adenylate cyclase .

Synthetic Derivatives and Modifications

Though DNP-GABA is not discussed in the literature provided, common GABA derivatives involve functional group modifications (e.g., alkylation, esterification). For example:

-

Baclofen : A chlorinated derivative of GABA acting as a selective GABA_B agonist .

-

Gabapentin : A cyclohexyl analog of GABA used to modulate calcium channels .

Research Gaps and Limitations

The absence of data on DNP-GABA in the indexed sources highlights a gap in current research. Future studies could explore:

-

Synthesis Routes : Dinitrophenylation of GABA’s amino group.

-

Receptor Affinity : Impact of electron-withdrawing groups (e.g., nitro) on GABA receptor binding.

-

Metabolic Stability : How derivatization affects enzymatic degradation.

Applications De Recherche Scientifique

Chemistry

DNP-GABA serves as a reagent in organic synthesis and as a precursor for synthesizing other complex molecules. Its unique structure allows for various chemical transformations that are crucial in developing new compounds.

Biology

Research has indicated that DNP-GABA exhibits biological activities similar to GABA, primarily functioning as an inhibitory neurotransmitter. It modulates synaptic transmission in the central nervous system, which can lead to various physiological effects:

- Neurotransmission : DNP-GABA's interaction with GABA receptors (GABA-A and GABA-B) is essential for understanding its pharmacological effects .

- Potential Therapeutic Uses : Studies suggest it may have antimicrobial and anticancer properties, making it a candidate for drug development .

Medicine

DNP-GABA is being explored for its potential applications in drug development. Its ability to modulate neurotransmitter activity positions it as a possible treatment for conditions such as anxiety and depression. Additionally, its structural modifications may enhance its efficacy compared to standard GABA .

Industry

In industrial applications, DNP-GABA is utilized in producing dyes, pigments, and other chemicals. Its reactivity allows it to participate in various chemical processes that are valuable in manufacturing settings .

Case Studies

Several studies have investigated the effects of DNP-GABA and its parent compound GABA:

- Neuroprotective Effects : Research indicates that GABA can promote neuronal development and relaxation while preventing conditions like sleeplessness and depression. A study found that GABA-enriched products improved cognitive functions in animal models .

- Antimicrobial Properties : Investigations into the antimicrobial effects of GABA derivatives have shown promise in treating infections caused by resistant strains of bacteria .

- Pharmacological Insights : A review highlighted various pharmacological properties of GABA, including anti-hypertensive and anti-cancer effects, suggesting that DNP-GABA could exhibit similar benefits due to its structural analogies .

Summary Table of Applications

| Application Area | Description | Notable Effects |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Precursor for complex molecules |

| Biology | Modulates neurotransmission | Potential antimicrobial and anticancer properties |

| Medicine | Drug development candidate | Treatment for anxiety and depression |

| Industry | Production of dyes and pigments | Valuable chemical transformations |

Mécanisme D'action

The mechanism of action of DNP-gamma-AMINO-n-BUTYRIC ACID involves its interaction with molecular targets and pathways within cells. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, which may contribute to the compound’s biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dinitroaniline: A closely related compound with similar chemical properties and applications.

2,4,6-Trinitroaniline: Another nitroaniline derivative with additional nitro groups, used in explosives and as a reagent.

4-Nitroaniline: A simpler derivative with a single nitro group, used in the synthesis of dyes and pigments.

Uniqueness

DNP-gamma-AMINO-n-BUTYRIC ACID is unique due to its specific structure, which combines the properties of both aniline and butanoic acid derivatives. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Activité Biologique

DNP-gamma-AMINO-n-BUTYRIC ACID (DNP-GABA) is a derivative of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, as well as its role in modulating synaptic transmission. This article explores the biological activity of DNP-GABA, focusing on its mechanisms of action, physiological effects, and relevant research findings.

Target of Action

DNP-GABA primarily interacts with GABA receptors, specifically GABA-A and GABA-B. These receptors are crucial for mediating the inhibitory effects of GABA in the brain. GABA-A receptors are ionotropic, allowing for rapid synaptic transmission, while GABA-B receptors are metabotropic, involved in slower signaling pathways.

Mode of Action

The compound's action involves enhancing GABAergic neurotransmission, which leads to reduced neuronal excitability. This modulation is essential for maintaining the balance between excitatory and inhibitory signals in the brain, affecting various physiological functions such as anxiety regulation and sleep patterns.

Biochemical Pathways

DNP-GABA participates in several biochemical pathways:

- Homocarnosinosis : Involvement in the metabolism of GABA and related compounds.

- Glutamate Metabolism : Interaction with glutamate pathways can influence excitatory neurotransmission.

- Neuroprotection : Potential protective effects against oxidative stress and neurodegeneration .

Cellular Effects

Research indicates that DNP-GABA may influence cellular functions by:

- Modulating gene expression related to neuronal health.

- Affecting cell signaling pathways that regulate apoptosis and cell survival.

- Enhancing antioxidant defenses in neuronal cells .

Case Studies

- Neuroprotective Effects : In a study involving animal models, DNP-GABA demonstrated significant neuroprotective properties by reducing neuronal damage caused by excitotoxic agents. The compound was shown to upregulate neuroprotective proteins like Bcl-2 while downregulating pro-apoptotic factors like Bax .

- Anticancer Properties : Preliminary investigations suggest that DNP-GABA may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have highlighted its potential in gastric carcinogenesis models .

- Antimicrobial Activity : DNP-GABA has also been studied for its antimicrobial properties, showing efficacy against certain bacterial strains. The dinitrophenyl modification may enhance its bioactivity compared to standard GABA.

Comparative Analysis with Other Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Gamma-Aminobutyric Acid | Simple structure without modifications | Primary inhibitory neurotransmitter |

| Baclofen | A GABA-B receptor agonist | Used primarily for muscle spasticity |

| Phenibut | GABA analog with phenyl group | Anxiolytic effects; crosses blood-brain barrier more effectively |

| This compound | Contains a dinitrophenyl group | Enhanced pharmacological profile |

Propriétés

IUPAC Name |

4-(2,4-dinitroanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c14-10(15)2-1-5-11-8-4-3-7(12(16)17)6-9(8)13(18)19/h3-4,6,11H,1-2,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQBXLQRVMDXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146637 | |

| Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-75-8 | |

| Record name | DNP-γ-aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10466-75-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.